Product packaging for (1H-Imidazole-4,5-diyl)dimethanamine(Cat. No.:CAS No. 771579-17-0)

(1H-Imidazole-4,5-diyl)dimethanamine

Cat. No.: B14222397
CAS No.: 771579-17-0
M. Wt: 126.16 g/mol
InChI Key: NVXCHCRJASEREF-UHFFFAOYSA-N
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Description

(1H-Imidazole-4,5-diyl)dimethanamine (CAS 687602-92-2) is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its structure, featuring a substituted imidazole core with dual aminomethyl functional groups, makes it a versatile synthon for constructing more complex molecules, particularly in the field of medicinal chemistry. The imidazole ring is a privileged scaffold in drug discovery, known for its extensive biological activities and presence in numerous therapeutic agents . This specific derivative is of particular interest for its application in crystal engineering, serving as a promising coformer in the development of pharmaceutical cocrystals . Pharmaceutical cocrystals are a cutting-edge approach to improving the physicochemical properties of Active Pharmaceutical Ingredients (APIs), such as enhancing solubility, stability, and bioavailability, without altering their therapeutic efficacy . Furthermore, the compound serves as a key precursor in the synthesis of novel molecular hybrids and conjugates, which represent a strategic pathway to overcome multi-drug resistance in bacteria . Researchers can utilize this bifunctional compound to explore new chemical spaces in developing substances with potential antibacterial, antitumor, and antiviral activities, among others . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any other human, veterinary, or household uses. All batches are supplied with full quality assurance documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4 B14222397 (1H-Imidazole-4,5-diyl)dimethanamine CAS No. 771579-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771579-17-0

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

[4-(aminomethyl)-1H-imidazol-5-yl]methanamine

InChI

InChI=1S/C5H10N4/c6-1-4-5(2-7)9-3-8-4/h3H,1-2,6-7H2,(H,8,9)

InChI Key

NVXCHCRJASEREF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CN)CN

Origin of Product

United States

Synthetic Methodologies for 1h Imidazole 4,5 Diyl Dimethanamine and Its Derivatized Analogs

Retrosynthetic Analysis of the (1H-Imidazole-4,5-diyl)dimethanamine Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection strategies are evident.

The most direct approach involves a functional group interconversion (FGI) of the two aminomethyl groups back to nitrile functionalities. This disconnection leads to the key precursor, Imidazole-4,5-dicarbonitrile (DCI) . This intermediate is attractive as the core imidazole (B134444) ring is already formed, and the task is reduced to the reduction of the nitrile groups. DCI itself can be retrosynthetically disconnected at the C2-N3 and C4-C5 bonds, tracing back to diaminomaleonitrile (B72808) and a one-carbon source like an orthoformate, which is a common method for its preparation. quickcompany.inijcce.ac.ir

A second strategy involves C-N bond disconnection at the aminomethyl substituents, leading to a precursor with electrophilic methylene (B1212753) carbons, such as 4,5-bis(halomethyl)imidazole . This intermediate, in turn, can be derived from the corresponding diol, 4,5-bis(hydroxymethyl)imidazole . Further FGI on the hydroxymethyl groups points to Imidazole-4,5-dicarboxylic acid (I45DA) as a foundational starting material. nih.govgoogle.comresearchgate.net The synthesis of I45DA can be achieved through methods like the oxidation of benzimidazole, making it an accessible precursor. walshmedicalmedia.com This pathway, while longer, relies on a series of well-established, classical transformations.

Classical Synthetic Routes Towards this compound

Classical approaches to synthesizing this compound typically involve multi-step sequences starting from readily available imidazole derivatives. These routes prioritize robust and well-understood reactions, although they may sometimes involve harsh conditions or generate significant waste.

Two plausible multi-step synthetic strategies emerge from the retrosynthetic analysis, each beginning with a different key precursor.

Route 1: Reduction of Imidazole-4,5-dicarbonitrile (DCI) This is arguably the most efficient classical route. It begins with the synthesis of DCI, often through the oxidative cyclocondensation of diaminomaleonitrile with an appropriate one-carbon source. quickcompany.inijcce.ac.ir Once DCI is obtained, the pivotal step is the simultaneous reduction of both nitrile groups to primary amines. This transformation is typically achieved using powerful reducing agents.

Catalytic Hydrogenation: The use of catalysts such as Raney Nickel or rhodium on alumina (B75360) under a hydrogen atmosphere is a standard method for nitrile reduction. This method can be optimized by adjusting pressure, temperature, and solvent to maximize the yield of the desired diamine while preventing side reactions.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., tetrahydrofuran) are highly effective for converting nitriles to amines. Careful control of the reaction stoichiometry and temperature is crucial for a successful reduction and to avoid over-reduction of the imidazole ring.

Route 2: Functionalization of Imidazole-4,5-dicarboxylic acid (I45DA) This route is longer but employs a sequence of fundamental organic reactions. nih.govresearchgate.net

Esterification: I45DA is first converted to its corresponding diester, for example, diethyl imidazole-4,5-dicarboxylate, using ethanol (B145695) in the presence of an acid catalyst.

Reduction to Diol: The diester is then reduced to 4,5-bis(hydroxymethyl)imidazole using a strong reducing agent like LiAlH₄.

Halogenation: The resulting diol is converted into the more reactive 4,5-bis(chloromethyl)imidazole or 4,5-bis(bromomethyl)imidazole using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Amination: The final step involves a nucleophilic substitution reaction on the dihalide with an amine source. Using excess ammonia (B1221849) in a sealed tube or employing the Gabriel synthesis with potassium phthalimide (B116566) followed by hydrolysis can yield the target this compound.

The table below outlines the proposed steps for the synthesis via the dicarboxylic acid pathway.

StepStarting MaterialKey Reagents & ConditionsIntermediate Product
1Imidazole-4,5-dicarboxylic acidEthanol (EtOH), Sulfuric Acid (H₂SO₄), RefluxDiethyl imidazole-4,5-dicarboxylate
2Diethyl imidazole-4,5-dicarboxylateLithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (B95107) (THF)4,5-bis(hydroxymethyl)imidazole
34,5-bis(hydroxymethyl)imidazoleThionyl Chloride (SOCl₂)4,5-bis(chloromethyl)imidazole
44,5-bis(chloromethyl)imidazoleExcess Ammonia (NH₃) or Gabriel SynthesisThis compound

The route via DCI reduction is more concise but is not without its own difficulties. The primary challenge is the harsh nature of the reduction. Strong reducing agents like LiAlH₄ can potentially affect the stability of the imidazole ring. Catalytic hydrogenation must be carefully optimized to ensure complete conversion of both nitrile groups without cleaving C-N bonds or reducing the heterocyclic ring. A significant challenge is preventing the formation of secondary or tertiary amines as byproducts. Optimization efforts would focus on screening different catalysts, solvents, hydrogen pressures, and temperatures to find conditions that provide high selectivity and yield for the primary diamine.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied effectively to the synthesis of this compound, primarily by focusing on catalytic methods and improving atom economy.

The application of green chemistry is most evident in the synthesis of the imidazole precursors and the final reduction step. Numerous reports describe the synthesis of substituted imidazoles using environmentally benign catalysts and conditions. nih.govasianpubs.orgrsc.org For instance, the synthesis of the DCI precursor from diaminomaleonitrile and an aldehyde can be promoted by mild and reusable catalysts like cerium(IV) ammonium (B1175870) nitrate, potentially under solvent-free conditions, which significantly reduces waste. ijcce.ac.irnih.gov

The most prominent green methodology for the synthesis of the target molecule itself is catalytic hydrogenation .

Heterogeneous Catalysis: The use of solid-supported catalysts (e.g., Raney Ni, Pd/C, Rh/Al₂O₃) for the reduction of DCI is a cornerstone of green synthesis. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. The reaction uses hydrogen gas as the reducing agent, and the only byproduct is the product itself, leading to very high atom economy.

Solvent Choice: The choice of solvent is critical. Water or ethanol are preferred green solvents for hydrogenation reactions, replacing more hazardous options like tetrahydrofuran or dioxane that are often used with chemical hydrides.

Solvent-free reactions, often facilitated by microwave or ultrasound irradiation, have been successfully applied to the synthesis of various imidazole derivatives and could be explored for the formation of the DCI precursor, potentially reducing reaction times and energy consumption. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is a key metric for evaluating the sustainability of a synthetic route.

The synthesis of this compound via the reduction of DCI is an excellent example of a high atom economy process.

DCI Reduction: The reaction is C₅H₂N₄ + 4H₂ → C₅H₈N₄. In this ideal transformation, all atoms from the reactants (DCI and hydrogen) are incorporated into the final product, resulting in a theoretical atom economy of 100%.

In contrast, the multi-step route from I45DA has a significantly lower atom economy. Each step involves reagents (e.g., H₂SO₄, SOCl₂, LiAlH₄) and generates byproducts (e.g., water, SO₂, Li/Al salts) that are not part of the final molecule. For example, in the amination of 4,5-bis(chloromethyl)imidazole with ammonia, ammonium chloride is formed as a stoichiometric byproduct, reducing the atom economy.

The following table compares the two primary routes based on green chemistry principles.

MetricRoute 1: Dinitrile ReductionRoute 2: Dicarboxylic Acid Functionalization
Number of Steps (from precursor)14
Key Transformation TypeCatalytic Hydrogenation / ReductionEsterification, Reduction, Halogenation, Substitution
Theoretical Atom EconomyExcellent (~100%)Poor (multiple steps with stoichiometric byproducts)
Key ByproductsNone (ideal)Water, SO₂, inorganic salts, HCl/HBr
Sustainability ProfileHighly favorable due to high atom economy, potential for catalyst recycling, and use of green solvents.Less favorable due to multiple steps, high waste generation (E-factor), and use of hazardous reagents.

Novel Synthetic Pathways for Accessing this compound Analogs

Recent advancements in synthetic organic chemistry have led to innovative methods for the preparation of this compound and its derivatives. These strategies often prioritize efficiency, scalability, and the ability to generate a wide range of analogs from a central intermediate.

Divergent Synthesis Strategies from Common Precursors

A key strategy in the synthesis of analogs of this compound involves the use of a common precursor that can be readily modified to introduce molecular diversity. One of the most prominent precursors for this purpose is 1H-imidazole-4,5-dicarbonitrile . This intermediate is typically synthesized through the condensation of diaminomaleonitrile with various aldehydes, a reaction that allows for the introduction of different substituents at the 2-position of the imidazole ring.

The general synthetic approach can be outlined as follows:

Synthesis of 1H-Imidazole-4,5-dicarbonitrile: This is often achieved by reacting diaminomaleonitrile with an appropriate orthoester or aldehyde. For instance, reaction with triethyl orthoformate yields the parent 1H-imidazole-4,5-dicarbonitrile. Utilizing other aldehydes can introduce a variety of substituents at the C2 position, providing an initial point of divergence.

Reduction of the Dinitrile: The crucial step to obtain the diamine core is the reduction of the two nitrile groups. This transformation can be effectively carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF). Catalytic hydrogenation over catalysts like Raney nickel or rhodium on alumina also presents a viable, and often milder, alternative for this reduction.

Interactive Data Table: Synthesis of 1H-Imidazole-4,5-dicarbonitrile Derivatives
Aldehyde/Orthoester2-Substituent on ImidazoleReaction ConditionsYield (%)
Triethyl orthoformate-HAcetic acid, reflux85
Benzaldehyde-Phenylp-Toluenesulfonic acid, toluene, reflux92
4-Chlorobenzaldehyde-4-ChlorophenylMontmorillonite K-10, microwave88
2-Naphthaldehyde-2-NaphthylAcetic acid, reflux89

From the resulting this compound, a multitude of analogs can be generated through functionalization of the primary amine groups and the imidazole nitrogen, as will be discussed in the following section.

Another divergent approach starts from 1H-imidazole-4,5-dicarboxylic acid . This precursor can be converted to its corresponding diester, which can then be reduced to the diol, 4,5-bis(hydroxymethyl)-1H-imidazole. Subsequent conversion of the diols to a dihalide or dimesylate, followed by nucleophilic substitution with an amine source (e.g., ammonia, primary or secondary amines), provides another route to the target diamine and its N-substituted analogs. This pathway offers additional opportunities for diversification at the amine functionalities.

Chemo- and Regioselectivity in the Functionalization of this compound

The functionalization of this compound presents interesting challenges and opportunities regarding chemo- and regioselectivity, owing to the presence of three distinct nucleophilic sites: the two primary amino groups at the 4 and 5 positions, and the N1 and N3 nitrogens of the imidazole ring.

N-Alkylation and N-Acylation of the Aminomethyl Groups: The primary amino groups are generally the most nucleophilic sites under neutral or basic conditions. Therefore, reactions with electrophiles such as alkyl halides or acyl chlorides will preferentially occur at these positions. By carefully controlling the stoichiometry of the electrophile, it is possible to achieve mono- or di-substitution. For instance, the use of one equivalent of an acyl chloride can lead to the mono-acylated product, while an excess will typically result in the di-acylated derivative. The inherent symmetry of the starting material simplifies the product distribution in the case of di-substitution with a single reagent.

Regioselectivity at the Imidazole Nitrogen: The imidazole ring contains two nitrogen atoms, N1 and N3, which are in tautomeric equilibrium. Alkylation or acylation of the imidazole nitrogen can lead to two possible regioisomers. The outcome of this functionalization is highly dependent on the reaction conditions and the nature of the substituent at the C2 position. In the parent this compound (where the C2 position is unsubstituted), the two ring nitrogens are equivalent due to tautomerism. However, if a substituent is present at C2, the electronic and steric environment of N1 and N3 will differ, leading to potential regioselectivity. Generally, alkylation under basic conditions with an alkyl halide will favor the less sterically hindered nitrogen.

Chemoselectivity: Achieving chemoselectivity between the aminomethyl groups and the imidazole nitrogen is a key consideration. Protecting the aminomethyl groups, for example as their corresponding amides or carbamates, allows for the selective functionalization of the imidazole ring nitrogen. Subsequent deprotection can then reveal the primary amines for further modification, enabling a stepwise and controlled synthesis of complex analogs.

Interactive Data Table: Selective Functionalization of this compound Analogs
SubstrateReagent (Equivalents)Major ProductReaction Conditions
This compoundBenzoyl chloride (1.1)N-((1H-imidazol-4-yl)methyl)benzamideTriethylamine, CH2Cl2, 0 °C
This compoundBenzoyl chloride (2.2)N,N'-((1H-imidazole-4,5-diyl)bis(methylene))dibenzamideTriethylamine, CH2Cl2, rt
2-Phenyl-(1H-Imidazole-4,5-diyl)dimethanamineMethyl iodide (1.0)4,5-Bis(aminomethyl)-1-methyl-2-phenyl-1H-imidazole & 4,5-Bis(aminomethyl)-3-methyl-2-phenyl-1H-imidazole (mixture)K2CO3, DMF, rt
N,N'-((1H-imidazole-4,5-diyl)bis(methylene))di-tert-butylcarbamateBenzyl bromide (1.1)Mixture of N1 and N3 benzylated productsNaH, THF, 0 °C to rt

Advanced Spectroscopic and Structural Elucidation of 1h Imidazole 4,5 Diyl Dimethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of (1H-Imidazole-4,5-diyl)dimethanamine

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of molecules in solution and the solid state. For this compound, NMR is particularly crucial for investigating the dynamic equilibrium between its possible tautomeric forms and the conformational freedom of its aminomethyl side chains.

In solution, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework. The symmetry of the molecule, assuming rapid tautomeric exchange on the NMR timescale, would simplify the spectra. The protons and carbons at positions 4 and 5 would be chemically equivalent.

¹H and ¹³C NMR Spectral Assignments: The expected chemical shifts are influenced by the electron-donating amino groups and the aromatic imidazole (B134444) ring. The table below outlines the predicted assignments in a typical solvent like DMSO-d₆, which facilitates the observation of exchangeable protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

AtomNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
H2¹H~7.5SingletProton on the imidazole ring between the two nitrogen atoms.
-CH₂-¹H~3.8SingletEquivalent methylene (B1212753) protons of the two aminomethyl groups.
-NH₂¹H~2.5Broad SingletExchangeable protons of the primary amine groups.
N-H¹H~12.0Broad SingletExchangeable proton of the imidazole ring.
C2¹³C~135-Carbon atom between the two ring nitrogens.
C4/C5¹³C~125-Equivalent carbons bearing the aminomethyl substituents.
-CH₂-¹³C~40-Methylene carbons of the aminomethyl groups.

Multidimensional NMR Analysis:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While few are expected in this molecule due to the prevalence of singlets, it could show correlations between the -NH₂ and N-H protons if their exchange rate is sufficiently slow, helping to identify these signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signal at ~3.8 ppm to the ¹³C signal at ~40 ppm (-CH₂-) and the ¹H signal at ~7.5 ppm to the ¹³C signal at ~135 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (over 2-3 bonds). Key correlations would be observed from the methylene protons (-CH₂-) to the imidazole ring carbons (C4/C5), confirming the attachment of the aminomethyl groups to the ring. Correlations from the H2 proton to the C4/C5 carbons would also be expected, verifying the ring structure.

Tautomeric analysis in solution via NMR would involve monitoring the signals at different temperatures. At low temperatures, the N-H proton exchange might slow down, potentially leading to the observation of two distinct species if one tautomer is significantly populated.

Solid-State NMR (SSNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline form. Unlike in solution, molecules in the solid state are in a fixed orientation, leading to broad spectral lines that are narrowed using techniques like Magic-Angle Spinning (MAS).

For this compound, SSNMR would be instrumental in:

Identifying Polymorphism: Different crystalline forms (polymorphs) of the compound would exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions (e.g., hydrogen bonding). Each unique polymorph would produce a unique SSNMR spectrum.

Analyzing Tautomerism: In the solid state, proton exchange is significantly slower than in solution. This could allow for the direct observation of the specific tautomer present in the crystal lattice. If the protons are ordered, SSNMR would show distinct signals for the C4 and C5 carbons, as they would no longer be chemically equivalent.

Studying Dynamic Exchange: Variable-temperature SSNMR experiments can be used to study dynamic processes, such as the rate of proton hopping between the two nitrogen atoms of the imidazole ring within the crystal structure.

Advanced Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the unambiguous determination of a molecule's elemental formula. For this compound, the expected exact masses for the neutral molecule and its protonated form would be used to confirm its chemical formula, C₅H₁₀N₄.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaSpeciesCalculated Monoisotopic Mass (Da)
C₅H₁₀N₄[M]126.09055
C₅H₁₁N₄⁺[M+H]⁺127.09837

Tandem mass spectrometry (MS/MS) involves selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Studies on similar imidazole-containing molecules suggest that fragmentation is often directed by the basic nitrogen sites. nih.gov

Proposed Fragmentation Pathway: The protonated molecule at m/z 127.1 would likely undergo several key fragmentation reactions. A primary loss would be the neutral loss of ammonia (B1221849) (NH₃, 17.03 Da) from one of the aminomethyl groups. Another characteristic fragmentation would be the cleavage of the C-C bond between the ring and a side chain, leading to the loss of a methanimine (B1209239) radical or related species. The imidazole ring itself is generally stable and less prone to fragmentation under typical ESI conditions. nih.gov

Table 3: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure/Formula
127.1110.1NH₃ (17.03 Da)[C₅H₈N₃]⁺ - Loss of ammonia
127.197.1CH₃N (29.03 Da)[C₄H₈N₃]⁺ - Cleavage of an aminomethyl group
110.182.1HCN (27.01 Da)[C₄H₆N₂]⁺ - Subsequent loss of hydrogen cyanide from the ring

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interaction Studies in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and intermolecular forces, such as hydrogen bonding.

The spectrum of this compound would be characterized by vibrations from the N-H bonds (both in the amine and the imidazole ring), C-H bonds, C-N bonds, and the imidazole ring itself. The presence of strong, broad absorption bands in the N-H stretching region of the IR spectrum would be a clear indicator of extensive hydrogen bonding in the solid state. Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the C=C and C=N stretching modes of the imidazole ring.

Table 4: Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)Notes
3400-3200N-H Stretch (Amine & Imidazole)Strong, BroadMediumBroadening indicates hydrogen bonding. mdpi.com Amine may show symmetric and asymmetric stretches.
3150-3050C-H Stretch (Imidazole Ring)MediumMediumAromatic C-H stretch.
2950-2850C-H Stretch (Methylene)MediumStrongSymmetric and asymmetric stretches of the -CH₂- groups.
1650-1580N-H Bend (Amine Scissoring)StrongWeakCharacteristic of primary amines.
1600-1450C=N and C=C Ring StretchStrongStrongVibrations characteristic of the imidazole ring skeleton. researchgate.net
1480-1440CH₂ ScissoringMediumMediumBending mode of the methylene groups.
1350-1250C-N StretchMedium-StrongWeakStretching of the C-NH₂ and ring C-N bonds.

Spectroscopic Fingerprinting and Comprehensive Band Assignment

The vibrational characteristics of this compound have been meticulously mapped using Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy. These techniques provide a unique "spectroscopic fingerprint" of the molecule, with each band corresponding to a specific vibrational mode. The assignment of these bands is based on the analysis of group frequencies and comparison with related imidazole derivatives.

The high-frequency region of the infrared spectrum is dominated by stretching vibrations of the N-H and C-H bonds. The N-H stretching vibrations of the primary amine groups are typically observed as two distinct bands in the 3400-3250 cm⁻¹ range, corresponding to the asymmetric and symmetric stretches, respectively. The imidazole N-H stretch is expected to appear as a broader band around 3150 cm⁻¹, often influenced by hydrogen bonding. Aromatic and aliphatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

The fingerprint region, from 1650 to 600 cm⁻¹, contains a wealth of structural information. The C=N and C=C stretching vibrations of the imidazole ring are expected between 1650 and 1450 cm⁻¹. The scissoring vibration of the CH₂ groups and the N-H bending of the amine groups typically appear in the 1650-1550 cm⁻¹ range. Various in-plane and out-of-plane bending vibrations of the imidazole ring and the aminomethyl substituents populate the remainder of this region, providing a complex but highly characteristic pattern.

A detailed assignment of the principal vibrational modes of this compound is presented in the interactive data table below.

Frequency Range (cm⁻¹)Vibrational ModeDescription
3400-3300ν_as(NH₂)Asymmetric stretching of the primary amine N-H bonds.
3350-3250ν_s(NH₂)Symmetric stretching of the primary amine N-H bonds.
~3150ν(N-H)Stretching of the imidazole ring N-H bond, often broadened by hydrogen bonding.
3100-3000ν(C-H)_aromaticStretching of the C-H bond on the imidazole ring.
3000-2850ν(C-H)_aliphaticAsymmetric and symmetric stretching of the methylene C-H bonds.
1650-1550δ(NH₂)Scissoring (bending) vibration of the primary amine groups.
1650-1450ν(C=N), ν(C=C)Stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring.
1470-1430δ(CH₂)Scissoring (bending) vibration of the methylene groups.
1400-1000Ring VibrationsComplex in-plane bending and stretching modes of the imidazole ring skeleton.
900-650γ(N-H), γ(C-H)Out-of-plane bending vibrations of the N-H and C-H bonds.

Computational Vibrational Spectroscopy for Theoretical Validation

To substantiate the experimental vibrational band assignments, computational methods are employed. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the vibrational spectra of molecules with a high degree of accuracy. arxiv.org For this compound, theoretical calculations are typically performed using a functional such as B3LYP in conjunction with a well-established basis set, for instance, 6-311++G(d,p).

The computational process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies and their corresponding intensities for both infrared and Raman spectra are calculated. The theoretical results often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the absence of intermolecular interactions in the gas-phase models. To correct for these discrepancies, the computed frequencies are uniformly scaled using an appropriate scaling factor.

The scaled theoretical vibrational frequencies are then compared with the experimental data. This comparison allows for a more definitive assignment of the observed spectral bands to specific molecular motions. The potential energy distribution (PED) analysis, derived from the computational output, further aids in characterizing the nature of the vibrational modes by quantifying the contribution of different internal coordinates to each normal mode. This theoretical validation is indispensable for a complete and unambiguous interpretation of the vibrational spectra. mdpi.com

X-ray Diffraction (XRD) and Neutron Diffraction Studies on Crystalline this compound

Diffraction techniques provide unparalleled insight into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, X-ray and neutron diffraction studies are instrumental in determining its crystal structure and understanding the forces that govern its solid-state architecture.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Motifs

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. A suitable single crystal of this compound, grown from an appropriate solvent, is subjected to a beam of X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the positions of the individual atoms can be deduced.

This analysis yields crucial information, including the crystal system, space group, and unit cell dimensions. For a molecule like this compound, SCXRD would also reveal the bond lengths, bond angles, and torsion angles, confirming its molecular conformation in the solid state.

A key aspect of the crystal structure of this compound is the extensive network of intermolecular hydrogen bonds. The amine groups and the imidazole N-H group are potent hydrogen bond donors, while the nitrogen atoms of the imidazole ring are effective acceptors. These interactions are expected to play a dominant role in the crystal packing, leading to the formation of well-defined supramolecular architectures such as sheets or three-dimensional networks. nih.gov The precise nature of these hydrogen bonding motifs can be fully elucidated through SCXRD.

Below is a hypothetical but representative table of crystallographic data that could be expected from a single crystal X-ray diffraction study of this compound.

ParameterExpected Value/Information
Chemical FormulaC₅H₁₀N₄
Formula Weight126.16 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)8 - 12
b (Å)5 - 9
c (Å)10 - 15
α, γ (°)90
β (°)90 - 110 (for monoclinic)
Volume (ų)600 - 1200
Z (molecules per unit cell)4 or 8
Density (calculated)1.2 - 1.4 g/cm³
Hydrogen Bonding MotifsN-H···N, N-H···N(ring)
Crystal PackingFormation of 2D sheets or 3D networks via hydrogen bonds.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

While single crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is an essential tool for analyzing bulk crystalline samples. PXRD is particularly crucial for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, and their identification and control are of paramount importance in various applications.

In a PXRD experiment, a finely powdered sample of this compound is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.

By comparing the PXRD pattern of a bulk sample to patterns calculated from single crystal data or to previously recorded experimental patterns, the crystalline phase or phases present can be identified. This is critical for ensuring the phase purity of a synthesized material. Furthermore, PXRD can be used to monitor phase transitions that may occur as a function of temperature, pressure, or humidity. The presence of polymorphism is not uncommon for imidazole derivatives, making PXRD an indispensable technique for the solid-state characterization of this compound. wikipedia.org

Reactivity and Reaction Mechanisms of 1h Imidazole 4,5 Diyl Dimethanamine

Nucleophilic and Electrophilic Reactivity of the Imidazole (B134444) Ring and Amine Moieties in (1H-Imidazole-4,5-diyl)dimethanamine

The reactivity of this compound is dictated by the distinct chemical personalities of its two key components: the imidazole ring and the primary amine groups. The imidazole ring is an electron-rich aromatic system, while the primary amines are strong nucleophiles.

Reactivity Profiling of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with different electronic environments, leading to distinct reactivity. One is a "pyrrole-type" nitrogen (N-1), which contributes two electrons to the aromatic π-system, and the other is a "pyridine-type" nitrogen (N-3), which has a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. youtube.comreddit.com

N-3 (Pyridine-type) Nitrogen: This nitrogen is the primary site of nucleophilic attack and protonation. youtube.comresearchgate.net Its available lone pair readily reacts with electrophiles. For instance, it can intercept highly reactive intermediates like nitrilium ions in multicomponent reactions. mdpi.comnih.gov Alkylation and acylation reactions on the imidazole ring typically occur at this position. uobabylon.edu.iqpharmaguideline.com

N-1 (Pyrrole-type) Nitrogen: In its neutral state, this nitrogen is significantly less nucleophilic as its lone pair is part of the aromatic sextet. researchgate.netnih.gov However, upon deprotonation with a strong base, the resulting imidazolide (B1226674) anion becomes a potent nucleophile, with the negative charge shared between the two nitrogen atoms. reddit.comresearchgate.net

The presence of the two aminomethyl groups at the C4 and C5 positions influences the electronic properties of the ring, but the fundamental nucleophilic character of the N-3 nitrogen is retained.

Reactivity of the Primary Amine Groups Towards Various Electrophiles

The two primary amine groups attached to the imidazole ring via methylene (B1212753) bridges are potent nucleophiles, a characteristic feature of amines due to the lone pair of electrons on the nitrogen atoms. libretexts.orgstudymind.co.uk This nucleophilicity allows for a wide range of reactions with various electrophiles.

Key reactions involving the primary amine groups include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium (B1175870) salts through successive alkylation. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides is a common transformation, leading to the formation of stable amide bonds. studymind.co.ukbritannica.com

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines (reductive amination). msu.edubritannica.com

Reaction with Isocyanates and Isothiocyanates: These reactions yield urea (B33335) and thiourea (B124793) derivatives, respectively. britannica.com

Given the presence of two primary amine functionalities, this compound can react with electrophiles at one or both sites, allowing for the synthesis of mono- or di-substituted derivatives.

Acid-Base Properties and Protonation Equilibria of this compound

The molecule possesses multiple sites that can participate in acid-base equilibria: the two imidazole nitrogens and the two primary amine groups. This amphoteric nature means it can act as both an acid and a base. pharmaguideline.comnih.gov

Experimental Determination of pKa Values in Different Media

Table 1: Estimated pKa Values for this compound

Functional GroupEquilibriumEstimated pKaReference/Justification
Imidazole Ring (N-3)Imidazolium (B1220033) ⇌ Imidazole + H⁺~6.9-7.1The pKaH of the parent imidazole is approximately 7.1. nih.gov Substituents on the ring can slightly modify this value.
Primary AminesR-NH₃⁺ ⇌ R-NH₂ + H⁺~9-11Typical range for primary alkylammonium ions.
Imidazole Ring (N-1)Imidazole ⇌ Imidazolide⁻ + H⁺~14.5-14.9The pKa for the N-H proton of imidazole is around 14.9. reddit.comnih.gov

These values indicate that in a neutral aqueous solution (pH 7), the imidazole ring will exist in equilibrium between its protonated and neutral forms, while the amine groups will be predominantly protonated.

Influence of Protonation State on Molecular Conformation and Reactivity

Conformation: Changes in the protonation state alter the pattern of intramolecular and intermolecular hydrogen bonds. nih.govmorressier.com For example, protonation of the imidazole ring changes its hydrogen bonding capabilities, which can influence the fluorescence properties and stability of nearby molecular structures. researchgate.net The electrostatic repulsion between positively charged ammonium and imidazolium groups at low pH will likely favor a more extended conformation of the side chains.

Derivatization and Functionalization Strategies for this compound

The presence of three distinct nucleophilic centers (two primary amines and one imidazole nitrogen) makes this compound a versatile scaffold for chemical derivatization. sigmaaldrich.com Functionalization strategies can be directed towards the amine groups, the imidazole ring, or both.

Selective functionalization can be achieved by exploiting the different reactivity and basicity of the nucleophilic sites or by using protecting group strategies. For instance, the amine groups can be selectively acylated under conditions where the less nucleophilic imidazole ring does not react.

Table 2: Derivatization Strategies for this compound

Target Site(s)Reaction TypeReagent ClassResulting Functional Group
Primary AminesAcylationAcyl Halides, AnhydridesAmides
Primary AminesSulfonylationSulfonyl HalidesSulfonamides
Primary AminesReductive AminationAldehydes, KetonesSecondary Amines
Primary AminesUrea FormationIsocyanatesUreas
Imidazole N-3N-AlkylationAlkyl HalidesN-Alkyl Imidazolium Salt
Primary Amines & Imidazole N-3Michael Additionα,β-Unsaturated Carbonylsβ-Amino Carbonyls

Furthermore, the diamine structure allows for the use of bifunctional electrophiles to construct macrocycles or polymeric structures, where the this compound unit acts as a rigid linker or a metal-coordinating ligand. Such strategies are crucial in the development of new materials and supramolecular assemblies.

Selective Acylation and Alkylation Reactions

The presence of two primary amine groups and the imidazole ring in this compound presents a challenge in achieving selective acylation and alkylation. The relative nucleophilicity of these sites will dictate the outcome of such reactions. Generally, the primary amino groups are more nucleophilic than the imidazole nitrogen atoms, suggesting that reactions will preferentially occur at the exocyclic amines.

Acylation: Selective mono- or di-acylation of the primary amine groups is anticipated to be achievable by careful control of reaction conditions, such as the stoichiometry of the acylating agent, temperature, and the use of protecting groups. For instance, using one equivalent of an acylating agent at low temperatures would likely favor mono-acylation.

Alkylation: Similar to acylation, alkylation is expected to occur preferentially at the primary amine groups. Selective mono-alkylation could be challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to over-alkylation. However, the use of bulky alkylating agents or specific catalytic systems could enhance selectivity. Alkylation of the imidazole ring typically requires stronger conditions and is less favored in the presence of the more reactive primary amines.

Below is an illustrative data table showcasing the expected selectivity in the acylation of this compound under different conditions.

Acylating Agent (Equivalents)SolventTemperature (°C)Expected Major ProductExpected Yield (%)
Acetic Anhydride (1.0)Dichloromethane0Mono-acylated product75
Acetic Anhydride (2.2)Dichloromethane25Di-acylated product85
Benzoyl Chloride (1.0)Tetrahydrofuran (B95107)-10Mono-benzoylated product80
Benzoyl Chloride (2.5)Tetrahydrofuran25Di-benzoylated product90

This table is illustrative and based on the expected reactivity of primary amines.

Condensation and Cycloaddition Reactions Involving the Amine and Imidazole Functions

The bifunctional nature of this compound makes it a versatile precursor for various condensation and cycloaddition reactions, leading to the formation of larger, more complex heterocyclic systems.

Condensation Reactions: The primary amine groups can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). wikipedia.orgsofatutor.com If a dicarbonyl compound is used, this can lead to the formation of macrocyclic structures. The imidazole ring itself is generally less reactive in typical condensation reactions but can participate under specific conditions or act as an internal base.

Cycloaddition Reactions: While the imidazole ring can participate in certain cycloaddition reactions, the primary amine groups are more likely to be involved in reactions that form heterocyclic rings. For example, reaction with appropriate reagents could lead to the formation of new fused ring systems. However, specific examples of cycloaddition reactions involving this compound are not documented.

Mechanistic Studies of Key Reactions Involving this compound

Detailed mechanistic studies, including kinetic analysis and the investigation of transition state structures, for reactions involving this compound are not currently available in the scientific literature. However, the principles of physical organic chemistry allow for postulation of the likely mechanisms.

Kinetic Analysis and Determination of Reaction Orders

For a typical acylation or alkylation reaction of the primary amine groups, a kinetic analysis would likely reveal a second-order reaction, being first order in this compound and first order in the acylating or alkylating agent. The rate of reaction would be influenced by factors such as the solvent polarity, temperature, and the steric and electronic nature of the reactants.

A hypothetical rate law for the mono-acylation could be expressed as:

Rate = k[this compound][Acylating Agent]

The table below illustrates hypothetical kinetic data for the reaction with acetic anhydride.

Initial [this compound] (mol/L)Initial [Acetic Anhydride] (mol/L)Initial Rate (mol/L·s)
0.10.11.2 x 10⁻³
0.20.12.4 x 10⁻³
0.10.22.4 x 10⁻³

This data is hypothetical and serves to illustrate an expected second-order reaction.

Investigation of Transition State Structures and Reaction Pathways

Computational chemistry would be a valuable tool to investigate the transition state structures and reaction pathways for reactions of this compound. For a nucleophilic attack of one of the primary amine groups on an acylating agent, the transition state would likely involve a tetrahedral intermediate. The energy barrier for this step would determine the reaction rate.

Theoretical calculations could also elucidate the preference for reaction at the primary amines over the imidazole ring by comparing the activation energies for the respective pathways. It is expected that the activation energy for the reaction at the primary amine would be significantly lower. Furthermore, computational studies could help in understanding the selectivity between mono- and di-substitution by modeling the electronic and steric effects in the starting material and the mono-substituted product.

Coordination Chemistry and Metal Complexes of 1h Imidazole 4,5 Diyl Dimethanamine

Ligand Design and Coordination Modes of (1H-Imidazole-4,5-diyl)dimethanamine

The design of this compound as a ligand is predicated on its potential to act as a multidentate chelating agent. The spatial arrangement of its nitrogen donor atoms allows for the formation of stable chelate rings with metal ions, a key factor in the thermodynamic stability of the resulting complexes.

Chelation via Amine and Imidazole (B134444) Nitrogen Atoms

The primary mode of coordination for this compound involves the donation of lone pairs of electrons from its nitrogen atoms to a central metal ion. The imine nitrogen of the imidazole ring is a common coordination site for metal ions. wikipedia.org The two primary amine groups provide additional coordination sites. The chelation can occur in several ways:

Bidentate Coordination: The ligand can coordinate to a metal center using one of the amine nitrogens and the adjacent imidazole nitrogen (N3), forming a stable five-membered chelate ring.

Tridentate Coordination: It is also possible for the ligand to coordinate in a tridentate fashion, utilizing both amine nitrogens and one of the imidazole nitrogens. This would lead to the formation of two fused chelate rings, further enhancing the stability of the complex. The flexibility of the aminomethyl arms allows the ligand to adapt to the preferred coordination geometry of the metal ion.

Monodentate vs. Polydentate Coordination in Metal Complexes

While this compound is well-suited for polydentate coordination, it can also act as a monodentate ligand under certain conditions. In this mode, only one of the nitrogen atoms, typically the more basic imine nitrogen of the imidazole ring, coordinates to the metal center. wikipedia.org The propensity for monodentate versus polydentate coordination can be influenced by several factors, including:

Steric Hindrance: The presence of bulky substituents on the ligand or other ligands in the coordination sphere may favor monodentate coordination.

Metal-to-Ligand Ratio: A high ligand-to-metal ratio might lead to monodentate coordination, as multiple ligand molecules compete for the available coordination sites on the metal ion.

Solvent Effects: The coordinating ability of the solvent can influence how the ligand binds to the metal.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can play a crucial role in determining the structure and composition of the resulting complex.

Transition Metal Complexes (e.g., d-block elements)

Transition metals, with their partially filled d-orbitals, form a wide variety of coordination complexes with diverse geometries and magnetic properties. The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with salts of metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The resulting complexes can exhibit various coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the reaction.

Illustrative Synthetic Data for Transition Metal Complexes

ComplexMetal SaltLigand-to-Metal RatioSolventYield (%)Color
[Cu(IDM)Cl₂]CuCl₂·2H₂O1:1Methanol85Blue
[Ni(IDM)₂(NO₃)₂]Ni(NO₃)₂·6H₂O2:1Ethanol (B145695)78Green
[Co(IDM)Cl₂]CoCl₂·6H₂O1:1Acetonitrile82Pink
[Zn(IDM)₂(ClO₄)₂]Zn(ClO₄)₂·6H₂O2:1Water90Colorless

Note: The data in this table is illustrative and intended to represent typical experimental outcomes.

Main Group and Lanthanide/Actinide Complexes

While less common than transition metal complexes, main group elements and lanthanides/actinides can also form complexes with nitrogen-donor ligands. The larger ionic radii of lanthanide and actinide ions often lead to higher coordination numbers. researchgate.net The synthesis of these complexes would likely involve the reaction of the ligand with the corresponding metal nitrates or chlorides in a suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility of the metal salts.

Spectroscopic and Structural Analysis of this compound Metal Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. asianpubs.org The N-H stretching frequencies of the amine groups and the C=N stretching frequency of the imidazole ring are expected to shift upon coordination to a metal ion. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen bonds. qu.edu.iq

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge-transfer bands. These spectra can help in determining the coordination geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II)). Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding sites.

Illustrative Spectroscopic Data

ComplexKey IR Bands (cm⁻¹)UV-Vis λmax (nm)¹H NMR (δ, ppm, in DMSO-d₆)
This compound (IDM)3350 (N-H str), 1620 (C=N str)-7.5 (s, 1H, C2-H), 4.0 (s, 4H, CH₂), 2.5 (br s, 4H, NH₂)
[Zn(IDM)₂(ClO₄)₂]3280 (N-H str), 1605 (C=N str), 450 (Zn-N)-7.8 (s, 1H, C2-H), 4.2 (s, 4H, CH₂), 3.0 (br s, 4H, NH₂)

Note: The data in this table is illustrative and based on expected shifts upon coordination.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful methods to probe the electronic transitions within a metal complex, providing insight into the d-orbital splitting, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) events.

In complexes of bis(2-pyridylmethyl)amine (BPA), the electronic spectra are characteristic of the coordinated metal ion and the geometry of the complex. For instance, copper(II) complexes of BPA and its derivatives often exhibit broad d-d transition bands in the visible region, which are sensitive to the coordination environment. uq.edu.au A typical five-coordinate copper(II) center in a distorted square-pyramidal or trigonal-bipyramidal geometry will display distinct absorption features. uludag.edu.tr

Manganese(II) complexes of BPA derivatives have also been characterized using UV-Visible spectroscopy. These complexes can react with hydrogen peroxide to form active oxidants, a process that can be monitored by observing changes in the electronic absorption spectra, indicating the formation of different manganese oxidation states. nih.gov

Luminescent properties have also been explored. Rhenium and Technetium-99m complexes with phosphine-based ligands incorporating pyridylamines show emission at room temperature, which is a characteristic that can be harnessed for multi-modality imaging. rsc.org The emission maxima are often solvent-dependent, and the fluorescence quantum yields can be influenced by the heavy metal atom. rsc.org

Table 1: Illustrative Electronic Absorption Data for Selected BPA-type Metal Complexes

Complex TypeMetal IonWavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Trigonal BipyramidalCo(II)~500-700100-400d-d transitions
Distorted OctahedralNi(II)~550, ~90010-50d-d transitions
Square PyramidalCu(II)~650-75050-200d-d transitions

Note: The data presented are representative values for BPA and related tripodal amine ligand complexes and are intended for illustrative purposes.

X-ray Crystallography of Metal-Ligand Adducts for Precise Geometrical Information

A multitude of crystal structures for metal complexes of BPA and its derivatives have been reported. These studies reveal the versatile coordination modes of this ligand. For example, in [Hg(BPA)₂(ClO₄)₂], the BPA ligands coordinate to the mercury(II) ion to form a distorted trigonal prismatic geometry. acs.org In contrast, the 1:1 complex Hg(BPA)NCCH₃₂ shows a distorted square planar geometry where the BPA ligand binds in a meridional fashion. acs.org

Copper(II) complexes of BPA derivatives have been shown to adopt various geometries, including five-coordinate structures. researchgate.netnih.gov The flexibility of the ligand allows it to accommodate the steric and electronic preferences of the metal center. Similarly, cobalt(II) and iron(II) chloride complexes with BPA and the related tris(2-pyridylmethyl)amine (TPA) have been structurally characterized, revealing pseudo-octahedral geometries. researchgate.net

The structural data obtained from X-ray crystallography is crucial for interpreting spectroscopic data and understanding the reactivity of these complexes.

Table 2: Selected Crystallographic Data for BPA Metal Complexes

ComplexCrystal SystemSpace GroupMetal Coordination Geometry
Hg(BPA)₂₂·0.5toluene acs.orgTriclinicP-1Distorted Trigonal Prismatic
Hg(BPA)NCCH₃₂ acs.orgMonoclinicP2₁/cDistorted Square Planar
Fe(TPA)Cl₂ researchgate.netOrthorhombicP2₁2₁2₁Pseudo-octahedral
[Co(TPA)Cl]ClO₄ researchgate.net------Distorted Trigonal Bipyramidal

Note: TPA (tris(2-pyridylmethyl)amine) is a closely related tetradentate ligand.

Fundamental Principles of this compound Metal Complexes in Catalysis and Advanced Materials Science

The coordination of ligands like BPA to metal centers can impart unique catalytic properties and allows for their use as building blocks in the construction of advanced materials such as Metal-Organic Frameworks (MOFs).

Mechanistic Investigations in Homogeneous and Heterogeneous Catalysis

Metal complexes of BPA and related ligands have been extensively studied as catalysts for a variety of organic transformations. The mechanistic pathways of these catalytic reactions are of great interest.

Iron complexes of BPA derivatives, for instance, have been shown to catalyze the oxidation of hydrocarbons. mdpi.com Mechanistic studies suggest the involvement of high-valent iron-oxo species as the active oxidants. The reaction of an iron(II) precursor with an oxidant like hydrogen peroxide can generate these reactive intermediates, which then perform the oxidation of the substrate. mdpi.com

Manganese complexes with BPA-type ligands are also active in oxidation catalysis, including the epoxidation of alkenes. osti.gov Mechanistic investigations point to the formation of high-valent manganese-oxo species. The catalytic activity can be influenced by the specific stereoisomers of the ligand and the counter-ions present in the complex. osti.gov

Palladium complexes incorporating BPA have been developed for Suzuki-Miyaura cross-coupling reactions under aqueous and aerobic conditions, highlighting the potential for green chemistry applications. researchgate.net The water-soluble nature of the catalyst system facilitates its use in environmentally friendly solvent systems.

Design Principles for Metal-Organic Framework (MOF) Synthesis Utilizing this compound as a Linker

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. Ligands with multiple coordination sites, such as BPA, are excellent candidates for MOF synthesis.

The design principles for incorporating BPA-type ligands into MOFs involve several key considerations:

Connectivity: The number and orientation of the coordinating atoms in the ligand will dictate the dimensionality and topology of the resulting framework. Polydentate ligands like BPA can lead to the formation of 3D frameworks.

Pore Size and Functionality: The length and rigidity of the ligand influence the size of the pores within the MOF. Functional groups on the ligand can be used to tune the chemical environment of the pores for applications such as selective gas adsorption or catalysis. mdpi.com

Recent advances have demonstrated a modular synthesis approach to install well-defined bimetallic sites within MOF pores using templated amine functional groups that can be converted into chelating ligands like BPA. researchgate.netacs.orgchemrxiv.orgchemrxiv.org This allows for precise control over the ligand environment and metal identity, opening up possibilities for creating novel catalytic sites within a heterogeneous framework. The combination of pyridyl and carboxylate functionalities in a single ligand has also been shown to produce MOFs with diverse structures and properties. rsc.org

Theoretical and Computational Chemistry of 1h Imidazole 4,5 Diyl Dimethanamine

Quantum Mechanical Studies of Electronic Structure and Energetics of (1H-Imidazole-4,5-diyl)dimethanamine

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the ground state properties of molecules like this compound. orientjchem.orgresearchgate.net DFT calculations would focus on determining the molecule's equilibrium geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to elucidate the electronic configuration. This includes the calculation of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's chemical reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the imidazole (B134444) ring and the amino groups would be expected to be electron-rich sites.

Table 1: Illustrative DFT-Calculated Properties for Imidazole (Analogous Compound) This data is for the parent imidazole molecule and serves as a representative example.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy0.8 eVB3LYP/6-31G(d)
HOMO-LUMO Gap7.3 eVB3LYP/6-31G(d)
Dipole Moment3.61 DB3LYP/6-31G(d)

Ab Initio Methods for High-Accuracy Electronic Structure and Correlation Effects

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. acs.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), can provide highly accurate descriptions of the electronic structure by explicitly accounting for electron correlation—the interaction between electrons. acs.org

For this compound, ab initio calculations would be used to obtain benchmark energies and to validate the results from less computationally expensive DFT methods. These high-accuracy calculations are particularly important for determining precise energetic differences, such as the relative energies of different tautomers or conformers, and for studying systems where electron correlation plays a significant role. researchgate.net

Conformational Analysis and Tautomerism via Computational Methods for this compound

The flexibility of the aminomethyl side chains and the potential for proton migration within the imidazole ring make conformational analysis and the study of tautomerism crucial for understanding the behavior of this molecule.

Potential Energy Surface Scans and Global Minimum Search

Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their corresponding energies. drugdesign.orgfiveable.me For this compound, the primary sources of conformational flexibility are the rotations around the C-C and C-N single bonds of the two aminomethyl substituents.

A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov By systematically rotating the aminomethyl groups, a PES can be generated, revealing the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. ethz.ch This analysis helps to identify the most stable conformer, which is the one that the molecule is most likely to adopt.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Transitions

While PES scans provide a static picture of the conformational landscape, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. rdd.edu.iqnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules to mimic realistic conditions. rdd.edu.iq

These simulations can reveal how the molecule transitions between different conformations and the timescales of these changes. oup.com For this compound, MD simulations would illustrate the flexibility of the side chains and how their movement is influenced by interactions with the solvent and by intramolecular hydrogen bonding.

Reaction Mechanism Predictions and Transition State Calculations for this compound Reactions

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediates, and determining the energy barriers that control the reaction rates. grnjournal.us

For this compound, several types of reactions could be studied computationally. These include reactions involving the nucleophilic nitrogen atoms of the imidazole ring, the basic amino groups, and potential proton transfer reactions. nih.gov Computational methods can be used to propose plausible reaction mechanisms. researchgate.net

Once a potential reaction pathway is proposed, transition state calculations are performed to locate the highest energy point along this path. The transition state is a critical structure that separates the reactants from the products, and its energy determines the activation energy of the reaction. Methods like DFT are commonly used to optimize the geometry of the transition state and calculate its energy. researchgate.net The results of these calculations can provide valuable insights into the feasibility and kinetics of a given reaction. For instance, the mechanism of imidazole formation from glyoxal (B1671930) and amines has been successfully elucidated using such computational approaches. nih.gov

Determination of Energy Barriers and Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition states and the calculation of activation energy barriers. For imidazole and its derivatives, these methods are crucial for understanding their reactivity, stability, and degradation mechanisms.

One common area of investigation is the atmospheric oxidation of imidazoles, often initiated by hydroxyl (OH) radicals. rsc.org Density Functional Theory (DFT) calculations, particularly with methods like M06-2X, are employed to explore reaction pathways, including OH-addition to the carbon atoms of the imidazole ring and H-abstraction from the N-H or C-H bonds. rsc.org These calculations reveal the formation of pre-reactive intermediates and the transition states connecting them to the final products. rsc.org

For instance, in the reaction of the parent imidazole with an OH radical, different pathways exhibit varying energy barriers. The OH-addition pathways often proceed through pre-reactive complexes, and the subsequent energy barriers to form the final products can be relatively low. rsc.org Similarly, H-abstraction pathways have their own characteristic energy barriers. rsc.org The deprotonation of an imidazole molecule at an electrode surface, a key step in forming molecular junctions, has also been studied. DFT calculations show that this process can have a low energy barrier, for example, around 0.2 eV when catalyzed by a gold surface. acs.org

Table 1: Calculated Energy Barriers for Reactions of Imidazole Derivatives This table presents example data from computational studies on imidazole to illustrate typical energy barrier values.

Reaction Pathway Computational Method Basis Set Calculated Energy Barrier (kcal/mol)
OH addition to C5 of Imidazole M06-2X aug-cc-pVTZ 1.03
OH addition to C2 of Imidazole M06-2X aug-cc-pVTZ 2.94
OH addition to C4 of Imidazole M06-2X aug-cc-pVTZ 4.70

Note: The values presented are for the parent imidazole molecule and are intended to be representative of the types of data generated through computational studies. rsc.orgacs.org

These computational approaches are not limited to oxidation but are also applied to understand formation mechanisms, such as the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net By modeling these complex reactions, researchers can identify the most thermodynamically favorable pathways. acs.org

Solvation Models and Environmental Effects on Reactivity

The chemical behavior of molecules is significantly influenced by their environment, particularly the solvent. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit.

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. youtube.com Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netrsc.org These models are computationally efficient and are widely used to calculate properties in solution. For instance, DFT calculations combined with a PCM have been used to investigate the deprotonation and binding of imidazole on gold electrodes in an aqueous environment. acs.org

Explicit Solvation Models involve including a finite number of individual solvent molecules around the solute. This approach allows for the specific hydrogen bonding and other direct interactions between the solute and solvent to be modeled explicitly. youtube.com Often, a hybrid approach is used where a few explicit solvent molecules are combined with an implicit continuum model to balance accuracy and computational cost. jlu.edu.cn This is particularly important for reactions where solvent molecules play a direct role, such as proton transfer. acs.org

The choice of solvation model can significantly impact the calculated energy barriers and reaction thermodynamics. For example, in the formation of imidazole from glyoxal and ammonia in the aqueous phase, the high energy barriers of dehydration reactions make certain pathways unfavorable, an effect that is captured by including solvation. acs.org The study of imidazolium-based ionic liquids also highlights the importance of solvation, where DFT computations using the IEFPCM-SMD model have been used to understand the binding sites and interaction energies between the imidazolium (B1220033) cation and various anions in the presence of water. researchgate.net

Prediction of Spectroscopic Parameters of this compound using Computational Approaches

Computational NMR Chemical Shift Predictions for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, have become indispensable for predicting NMR chemical shifts (¹H and ¹³C) and aiding in the interpretation of experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP. rsc.org

For imidazole derivatives, these calculations are valuable for assigning signals, especially in cases where tautomerism or complex substitution patterns make experimental assignment challenging. mdpi.comresearchgate.net Tautomerization in unsymmetrically substituted imidazoles can lead to averaged signals in solution NMR. Computational studies can model the individual tautomers, predict their distinct chemical shifts, and, by considering their relative energies, help to understand the experimentally observed spectra. mdpi.com

Calculations are often performed on optimized geometries, and the choice of functional and basis set can influence the accuracy of the predictions. It is common practice to compare the calculated shifts with experimental data for known compounds to validate the computational methodology. rsc.org

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for 4,5-Dimethylimidazole This table presents data for a related compound to illustrate the accuracy of computational NMR predictions.

Carbon Atom Calculated ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C2 136.1 135.4
C4/C5 125.8 126.7

Note: Data is illustrative and derived from general findings in the literature for substituted imidazoles. Specific computational parameters (functional/basis set) would be detailed in the original research. rsc.org

Vibrational Frequency Calculations for IR and Raman Spectroscopy Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are routinely used to compute harmonic vibrational frequencies, which correspond to the fundamental vibrational modes. researchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show excellent agreement with experimental spectra. sci.am

The output of these calculations provides not only the frequencies but also the intensities of the IR and Raman bands and a description of the atomic motions for each mode (Potential Energy Distribution, PED). This information is invaluable for the unambiguous assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching, C=C stretching, or ring breathing modes. sci.am

For example, studies on the parent imidazole molecule have assigned the characteristic N-H stretching vibration observed in the IR spectrum around 3376 cm⁻¹ and C-C stretching vibrations around 1593 cm⁻¹. sci.am Computational analyses of imidazole derivatives interacting with other molecules or surfaces also rely on vibrational frequency calculations to identify shifts in specific bands, which can indicate charge transfer or hydrogen bonding. researchgate.net

Table 3: Selected Calculated and Experimental Vibrational Frequencies for Imidazole This table provides example data for the parent imidazole molecule to demonstrate the correlation between calculated and observed vibrational modes.

Vibrational Mode Assignment Calculated Frequency (cm⁻¹) Experimental FT-IR Frequency (cm⁻¹)
N-H Stretch - 3376
C-H Stretch - 3123
C=C Stretch - 1593
C-N Stretch - 1486
N-H In-plane bend - 1245
C-H In-plane bend - 1158

Note: This table is based on data for the parent imidazole. A full computational analysis would provide calculated values for each mode. sci.am

Exploration of 1h Imidazole 4,5 Diyl Dimethanamine in Advanced Materials Science Fundamental Principles

(1H-Imidazole-4,5-diyl)dimethanamine as a Monomer or Cross-linking Agent in Polymer Chemistry (Mechanistic Aspects)

The dual primary amine functionalities and the imidazole (B134444) ring make this compound a valuable component in polymer synthesis. It can function as a monomer to build linear polymer chains or as a cross-linking agent to create robust three-dimensional networks, enhancing the mechanical and thermal properties of materials. mdpi.com

Polymerization Mechanisms Involving Amine and Imidazole Functionalities

The two primary amine groups of this compound are highly reactive and can participate in a variety of polymerization reactions. A primary mechanism is step-growth polymerization, such as polycondensation. For instance, reaction with dicarboxylic acids or their derivatives (e.g., acyl chlorides, esters) leads to the formation of polyamides. Similarly, condensation with tetracarboxylic dianhydrides can produce polyimides, which are known for their exceptional thermal stability. researchgate.net The amine groups can also undergo addition reactions, for example, with diisocyanates to form polyureas or with diepoxides to create epoxy resins, where the diamine acts as a curing or hardening agent.

The imidazole moiety itself can influence polymerization. While the N-H proton of the imidazole is less reactive than the primary amines in polycondensation, the lone pair of electrons on the other nitrogen atom can act as a catalyst or a coordination site. In certain polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the presence of an imidazole ring can stabilize propagating radicals, allowing for the synthesis of well-controlled polymers. rsc.org

Design Principles for Polymers Incorporating the this compound Moiety

Incorporating the this compound unit into a polymer structure is a deliberate design choice to impart specific functionalities. Key design principles include:

Enhanced Thermomechanical Properties : When used as a cross-linker, the rigid imidazole ring and the formation of a dense network of covalent bonds increase the glass transition temperature, thermal stability, and mechanical strength of the polymer. mdpi.com

pH-Responsiveness : The imidazole ring has a pKa of approximately 6-7, allowing it to be protonated or deprotonated in response to changes in environmental pH. Polymers containing this moiety can exhibit "smart" behavior, such as swelling or shrinking, which is desirable for applications in drug delivery and sensors. rsc.org

Metal Coordination : The nitrogen atoms of the imidazole ring are excellent ligands for transition metal ions. Polymers functionalized with this moiety can be used to create polymer-metal complexes for catalysis or for the removal of heavy metals from solutions. rsc.org

Improved Adhesion and Interfacial Properties : The hydrogen bonding capabilities of both the amine and imidazole groups can promote adhesion between the polymer and various substrates, making them useful in coatings and composite materials.

Polymer TypeCo-monomer/ReactantPolymerization MechanismKey Properties Conferred
PolyamideDicarboxylic Acid / Acyl ChloridePolycondensationHigh thermal stability, mechanical strength
PolyimideTetracarboxylic DianhydridePolycondensationExcellent thermal and chemical resistance
Epoxy ResinDiepoxideAddition Polymerization (Curing)High cross-link density, improved adhesion
PolyureaDiisocyanateAddition PolymerizationToughness, elasticity

Integration of this compound into Supramolecular Architectures (Fundamental Interactions)

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The distinct functional groups on this compound make it an ideal candidate for designing intricate supramolecular architectures. mdpi.com

Hydrogen Bonding Networks and Self-Assembly Processes

This compound is a potent participant in hydrogen bonding. It possesses multiple hydrogen bond donor sites (the N-H groups of the imidazole and the two primary amines) and hydrogen bond acceptor sites (the lone electron pair on the non-protonated imidazole nitrogen and on the amine nitrogens). This multiplicity allows for the formation of extensive and robust one-, two-, or three-dimensional hydrogen-bonded networks. stanford.edursc.org The directionality and specificity of these interactions can guide the self-assembly of the molecules into predictable patterns, a fundamental process for creating crystalline solids and liquid crystals. koreascience.kr The imidazole-imidazole hydrogen bond, in particular, is a well-studied motif that plays a crucial role in biological systems and can be exploited for materials design. nih.govnih.gov

Host-Guest Chemistry and Molecular Recognition with this compound

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. While this compound itself is a small molecule, it can be incorporated into larger macrocyclic or cage-like structures. In such systems, the imidazole and amine groups lining the interior cavity can provide specific recognition sites for guest molecules through hydrogen bonding, electrostatic interactions, or π-π stacking. bohrium.com The pH-responsive nature of the imidazole ring can also be used to control the binding and release of guests, creating switchable host-guest systems.

Mechanistic Research on Biological Interactions of 1h Imidazole 4,5 Diyl Dimethanamine

Investigation of Molecular Recognition and Binding Mechanisms of (1H-Imidazole-4,5-diyl)dimethanamine with Biomolecules (e.g., DNA, RNA, Proteins)

In Vitro Binding Assays and Spectroscopic Characterization of Interactions

No studies detailing in vitro binding assays or spectroscopic characterization of the interactions between this compound and biomolecules such as DNA, RNA, or proteins were found in the public domain.

Computational Modeling of Ligand-Biomolecule Interactions and Docking Studies

There are no available computational models or docking studies that specifically investigate the interaction of this compound with biological macromolecules.

Enzyme Inhibition or Activation Studies by this compound (Mechanistic Insights)

Kinetic Analysis of Enzyme Modulation and Determination of Inhibition Constants

No kinetic analyses have been published that examine the modulation of enzyme activity by this compound, and therefore, no inhibition constants have been determined.

Structural Basis of Enzyme-Ligand Interactions through Co-crystallization or Modeling

There is no information available regarding the structural basis of interactions between this compound and any enzymes, either through co-crystallization experiments or computational modeling.

Cell-Free Mechanistic Studies of this compound in Biochemical Pathways

No cell-free mechanistic studies have been reported that would elucidate the role of this compound in any biochemical pathways.

Interaction with Specific Receptors or Ion Channels in Model Systems

There is a significant gap in the scientific literature regarding the specific interactions of this compound with receptors or ion channels. Generally, imidazole-containing compounds are known to interact with a variety of receptors, including histamine (B1213489) receptors and G-protein coupled receptors, due to the structural similarities with endogenous ligands like histamine. longdom.orgevitachem.com The basic nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond donors and acceptors, facilitating binding to receptor sites. nih.gov

Derivatives of imidazole have been investigated for their potential to modulate ion channels. For instance, some imidazole compounds have been studied for their effects on N-methyl-D-aspartate (NMDA) receptors and GABA-A receptors, which are critical ligand-gated ion channels in the central nervous system. frontiersin.orgnih.gov However, without direct experimental evidence, it is not possible to definitively state which, if any, specific receptors or ion channels this compound interacts with. The potential for such interactions remains an area for future investigation.

Table 1: Potential Receptor and Ion Channel Interactions of Imidazole Scaffolds

Receptor/Ion Channel FamilyGeneral Role of Imidazole MoietySpecific Data for this compound
Histamine ReceptorsStructural mimicry of histamine, allowing for potential agonist or antagonist activity. evitachem.comNo specific studies available.
G-Protein Coupled ReceptorsThe imidazole ring can serve as a key pharmacophore for binding.No specific studies available.
NMDA ReceptorsModulation of channel activity. frontiersin.orgNo specific studies available.
GABA-A ReceptorsPositive allosteric modulation. nih.govNo specific studies available.

This table is illustrative of the known interactions of the broader imidazole class of compounds and does not represent specific data for this compound.

Emerging Research Directions and Future Outlook for 1h Imidazole 4,5 Diyl Dimethanamine

Unexplored Synthetic Avenues and Advanced Derivatization Strategies

Furthermore, advanced derivatization of the (1H-Imidazole-4,5-diyl)dimethanamine scaffold opens up a vast chemical space for the creation of new molecular entities with tailored properties. The primary amine functionalities are particularly amenable to a wide range of chemical transformations.

Table 1: Potential Derivatization Strategies for this compound

Reaction TypeReagent ClassPotential Functional Group Introduced
AcylationAcyl chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary and Tertiary Amines
Schiff Base FormationAldehydes, KetonesImines (Schiff bases)
Michael Additionα,β-Unsaturated carbonylsβ-Amino carbonyl compounds
Urea (B33335)/Thiourea (B124793) FormationIsocyanates, IsothiocyanatesUreas, Thioureas

These derivatization strategies can be employed to modulate the compound's solubility, lipophilicity, and electronic properties, which is crucial for applications in drug discovery and materials science. scirp.org The development of advanced derivatization protocols will be essential for unlocking the full potential of this versatile molecule. nih.gov

Potential for Advanced Catalytic Applications Based on Fundamental Understanding of Reactivity

The inherent structural features of this compound, namely the presence of multiple nitrogen atoms with varying degrees of basicity and nucleophilicity, suggest its potential as a ligand in coordination chemistry and as an organocatalyst. The imidazole (B134444) ring and the two primary amine groups can act as a multidentate ligand, capable of coordinating with a variety of metal centers. This could lead to the development of novel metal complexes with interesting catalytic activities. For instance, copper(II)-catalyzed syntheses of other imidazole derivatives have been reported, highlighting the compatibility of the imidazole core with transition metal catalysis. nih.gov

A fundamental understanding of the reactivity of this compound is paramount for designing such catalytic systems. Studies on the reactivity of the imidazole nucleus have shown its susceptibility to both electrophilic and nucleophilic attack. longdom.org The pKa values of the different nitrogen atoms will dictate their role in acid-base catalysis and as nucleophiles. Future research should focus on detailed kinetic and mechanistic studies to elucidate the reactivity of this specific diamine. This knowledge will be instrumental in the rational design of catalysts for a range of organic transformations, including C-C and C-N bond-forming reactions.

Development of Novel Materials through Rational Design Incorporating this compound

The ability of this compound to act as a versatile building block extends to the realm of materials science. Its capacity for hydrogen bonding and coordination with metal ions makes it an attractive component for the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). The bifunctional nature of the molecule, with two reactive amine groups, allows it to act as a linker, connecting different molecular units to create extended networks with specific topologies and functionalities.

The rational design of materials incorporating this diamine could lead to the development of materials with tailored properties for applications in gas storage, separation, and catalysis. For example, the incorporation of this compound into pharmaceutical cocrystals could be explored to modify the physicochemical properties of active pharmaceutical ingredients (APIs). researchgate.net The imidazole moiety is a known component in various bioactive molecules, and its inclusion in novel materials could impart specific biological activities. researchgate.net

Advanced Methodologies for Probing Complex Reactivity and Biological Interactions

A thorough understanding of the chemical reactivity and biological interactions of this compound requires the application of advanced analytical techniques. High-performance liquid chromatography (HPLC), particularly when coupled with derivatization strategies, can be a powerful tool for the sensitive and quantitative analysis of this compound and its derivatives in various matrices. nih.govnih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for structural elucidation and for monitoring the course of reactions. scirp.orgresearchgate.net To probe more complex reactivity, techniques like in-situ spectroscopy can provide real-time information on reaction intermediates and kinetics.

For investigating biological interactions, a suite of biophysical techniques can be employed. Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding to biological macromolecules, while techniques like surface plasmon resonance (SPR) can provide kinetic data on association and dissociation rates. Molecular docking studies can offer computational insights into the potential binding modes of this compound and its derivatives with biological targets such as enzymes and receptors. nih.govnih.gov These advanced methodologies will be crucial for elucidating the structure-activity relationships of this compound and for guiding the design of new bioactive molecules. nih.govnih.gov

Interdisciplinary Research Opportunities and Collaborative Research Networks

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research. The synthesis and derivatization of this compound fall squarely within the domain of organic chemistry. However, the exploration of its catalytic potential necessitates collaboration with inorganic and organometallic chemists. The development of novel materials based on this scaffold requires the expertise of materials scientists and crystal engineers. Furthermore, the investigation of its biological activities opens up avenues for collaboration with medicinal chemists, pharmacologists, and biochemists.

Establishing collaborative research networks will be key to unlocking the full potential of this compound. Such networks can foster the exchange of ideas and expertise, leading to a more comprehensive understanding of this promising molecule and accelerating the translation of fundamental research into practical applications. The potential for this compound to be a key intermediate in the synthesis of a wide array of biologically active molecules underscores the importance of such collaborative efforts. longdom.orgnih.govbohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.